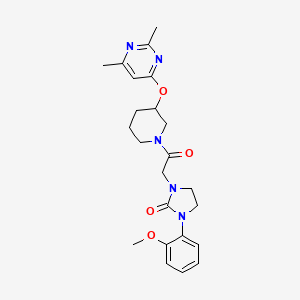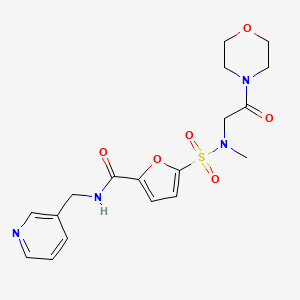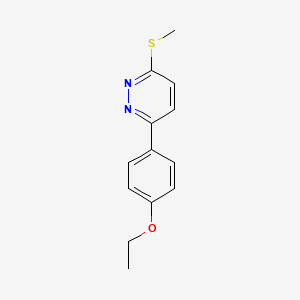
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide, also known as MTEI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEI is a member of the isoxazole family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting MAGL, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide increases the levels of 2-AG, which can lead to increased activation of cannabinoid receptors and the associated physiological effects.
Biochemical and Physiological Effects:
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, primarily through its inhibition of MAGL and subsequent increase in 2-AG levels. These effects include analgesia, appetite regulation, and anxiety reduction. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have anti-cancer properties, although the exact mechanism of action in this context is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been extensively studied for its potential applications in a variety of scientific research areas. However, one limitation of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide is that it is a relatively complex compound to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of MAGL, which could have potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in the context of cancer research, and to explore its potential as a tool compound in drug discovery. Finally, given the diverse range of biological activities associated with the isoxazole family of compounds, further studies are needed to explore the potential of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide and related compounds in a variety of scientific research areas.
Synthesemethoden
The synthesis of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-thiol in the presence of a base to form the corresponding thioether. The final step involves the reaction of the thioether with an amine to form 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and anxiety. 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been used as a tool compound in drug discovery, as it can be used to screen for potential inhibitors of MAGL and other related enzymes.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBDWSRRFPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)
![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)


![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)


![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
